

An In-depth Technical Guide to 2-Fluoro-6-phenoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxyphenylboronic acid

Cat. No.: B1336661

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CAS Number: 1056372-58-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-6-phenoxyphenylboronic acid**, a synthetic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related compounds and general protocols to provide a foundational understanding for researchers.

Chemical and Physical Properties

2-Fluoro-6-phenoxyphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom, a phenoxy group, and a boronic acid moiety. Such structures are of interest in drug discovery due to the unique properties conferred by the fluorine atom and the versatile reactivity of the boronic acid group.^{[1][2]}

Table 1: General and Physicochemical Properties of **2-Fluoro-6-phenoxyphenylboronic acid**

Property	Value	Source(s)
CAS Number	1056372-58-7	[3][4]
Molecular Formula	C12H10BFO3	[3]
Molecular Weight	232.02 g/mol	
Appearance	Clear oily liquid	[3]
Purity	≥95-97%	
Storage	Room temperature, sealed well	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Spectroscopic Data

Experimental spectroscopic data for **2-Fluoro-6-phenoxyphenylboronic acid** is not readily available in the public domain. The following represents predicted data based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for **2-Fluoro-6-phenoxyphenylboronic acid**

Technique	Predicted Peaks/Signals
^1H NMR	Signals corresponding to aromatic protons, with splitting patterns influenced by the fluorine and phenoxy substituents. A broad singlet for the boronic acid protons is also expected.
^{13}C NMR	Resonances for the carbon atoms of the two aromatic rings and the carbon atom attached to the boron. The carbon attached to the fluorine will show a characteristic doublet.
^{19}F NMR	A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of water or the boronic acid group.
Infrared (IR) Spectroscopy	Strong, broad O-H stretching band for the boronic acid, C-O stretching for the ether linkage, and C-F stretching bands.

Experimental Protocols

While specific experimental protocols for **2-Fluoro-6-phenoxyphenylboronic acid** are not detailed in the literature, the following sections provide representative methodologies for its synthesis and a key application.

Proposed Synthesis

A plausible synthetic route for **2-Fluoro-6-phenoxyphenylboronic acid** involves a lithium-halogen exchange followed by borylation. This is a common method for the synthesis of arylboronic acids.

Protocol: Synthesis of **2-Fluoro-6-phenoxyphenylboronic acid**

Disclaimer: This is a generalized protocol and may require optimization.

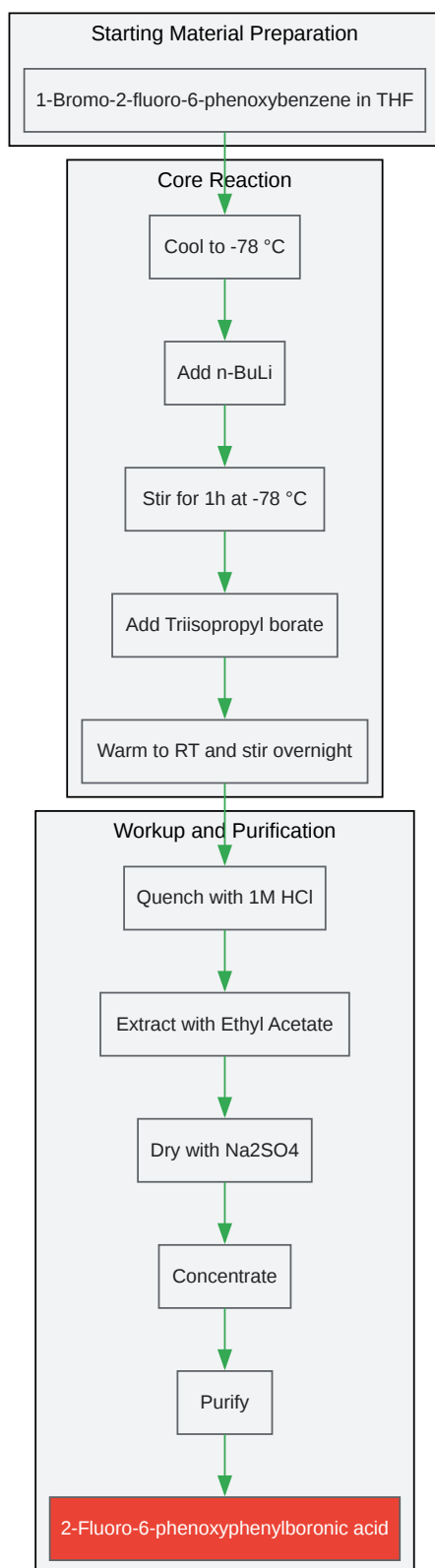
Materials:

- 1-Bromo-2-fluoro-6-phenoxybenzene (starting material)
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-fluoro-6-phenoxybenzene in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.
- Stir the mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.



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Caption: Proposed synthesis workflow for **2-Fluoro-6-phenoxyphenylboronic acid**.

Suzuki-Miyaura Cross-Coupling

A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with **2-Fluoro-6-phenoxyphenylboronic acid**

Disclaimer: This is a generalized protocol and the catalyst, ligand, base, and solvent may require optimization for specific substrates.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **2-Fluoro-6-phenoxyphenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., toluene, dioxane, or DMF)
- Inert gas (argon or nitrogen)

Procedure:

- To a reaction vessel, add the aryl halide (1 equivalent), **2-Fluoro-6-phenoxyphenylboronic acid** (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
- Purge the vessel with an inert gas.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

- Cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

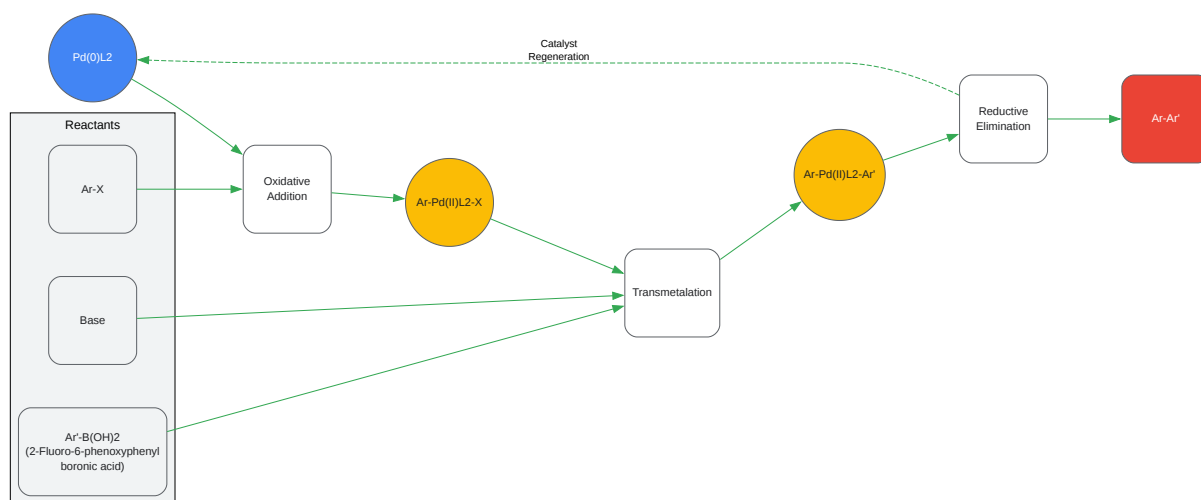
Applications in Drug Discovery and Development

Boronic acids are a valuable class of compounds in medicinal chemistry.^[5] The boronic acid moiety can act as a transition state analog inhibitor of serine proteases and can form reversible covalent bonds with active site serine residues. The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.^[1]

While no specific biological activities have been reported for **2-Fluoro-6-phenoxyphenylboronic acid**, its structural motifs suggest its potential as a building block for the synthesis of novel bioactive molecules.

Signaling Pathways

Currently, there is no published research detailing the modulation of any specific signaling pathways by **2-Fluoro-6-phenoxyphenylboronic acid**. Research in this area would be necessary to elucidate any potential biological effects.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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